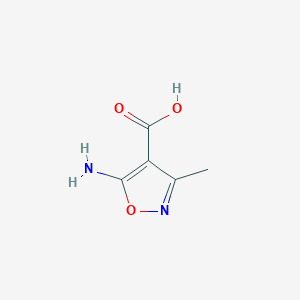

5-Amino-3-methylisoxazole-4-carboxylic acid

Vue d'ensemble

Description

5-Amino-3-methylisoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that includes both an amino and carboxylic group in its structure. Isoxazoles are heterocyclic compounds known for their broad spectrum of biological activities and are used in the development of new therapeutic agents with increased potency and lower toxicity . This compound is particularly notable for its application in the synthesis of α/β-mixed peptides, which show promise as therapeutic agents .

Méthodes De Préparation

The synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles. Additionally, the compound can be synthesized using classical and ultrasonic agitated solid-phase synthesis, where it is successfully coupled to a resin-bound peptide .

Analyse Des Réactions Chimiques

5-Amino-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions typically involve the modification of the amino and carboxylic groups.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.

Cycloaddition Reactions: Isoxazoles, including this compound, can undergo (3 + 2) cycloaddition reactions, often catalyzed by copper (I) or ruthenium (II) complexes.

Common reagents used in these reactions include n-butyllithium, molecular iodine, and hydroxylamine. Major products formed from these reactions include various substituted isoxazoles and bioactive peptides .

Applications De Recherche Scientifique

Therapeutic Applications

Anticancer and Anti-inflammatory Properties

Research indicates that derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid exhibit significant anti-proliferative and anti-inflammatory effects. For instance, several synthesized benzylamides of this compound were tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and showed promising results in reducing tumor necrosis factor alpha (TNF-α) production in human blood cultures . The immunosuppressive activity of some derivatives was found to be more effective than cyclosporine A, a well-known immunosuppressant .

Peptidomimetics in Drug Discovery

AMIA serves as an unnatural β-amino acid, which is crucial for the synthesis of hybrid peptides that can mimic natural peptides while potentially offering enhanced therapeutic properties. Its incorporation into peptide chains has been successfully demonstrated using solid-phase peptide synthesis techniques, showcasing its versatility in creating bioactive compounds . The ability to modify peptide structures with AMIA opens avenues for developing novel therapeutics targeting various diseases, including cancer and autoimmune disorders.

Synthesis and Chemical Reactions

Solid-phase Peptide Synthesis

The application of AMIA in solid-phase peptide synthesis has been extensively studied. Different reaction conditions, including classical and ultrasonic agitation methods, have been employed to couple AMIA to resin-bound peptides effectively. The resulting compounds were characterized using tandem mass spectrometry, confirming the successful incorporation of this β-amino acid into peptide sequences . This method enhances the efficiency of synthesizing complex peptide structures.

Immunological Activity Studies

Studies have shown that derivatives of AMIA can modulate immune responses significantly. For example, certain phenylamide derivatives exhibited both immunostimulatory and immunosuppressive effects, depending on their specific substitutions . These findings suggest that AMIA derivatives could be developed into therapeutic agents for managing immune-related conditions.

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 5-amino-3-methylisoxazole-4-carboxylic acid involves its incorporation into peptide chains during solid-phase synthesis. The amino group of the compound acts as a nucleophile, facilitating the formation of peptide bonds. This process is essential for the synthesis of α/β-mixed peptides, which exhibit various biological activities . The compound’s bifunctional nature allows it to interact with multiple molecular targets and pathways, contributing to its diverse biological effects.

Comparaison Avec Des Composés Similaires

5-Amino-3-methylisoxazole-4-carboxylic acid can be compared with other isoxazole derivatives, such as:

5-Methylisoxazole-3-carboxylic acid: This compound is used in similar synthetic applications, including the preparation of aminopyrazole amide derivatives and heterocycle-bearing polyfunctionalized pyrroles.

3-Amino-5-methylisoxazole: This compound is involved in condensations with pyruvic acids and carbonyl compounds, leading to the formation of various azoloazines, furanones, and pyrrolones.

The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and applications, particularly in the synthesis of bioactive peptides .

Activité Biologique

5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) is an unnatural β-amino acid that has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.

Overview of Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Various derivatives of AMIA have demonstrated significant anti-proliferative effects on cancer cell lines, including A549 lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases and NF-κB signaling .

- Anti-inflammatory Properties : AMIA derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation in human blood cell cultures. This suggests a potential role in modulating immune responses .

- Antibacterial and Antifungal Activities : Recent studies indicate that AMIA derivatives exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds are notably low, indicating strong antimicrobial efficacy .

The biological activity of AMIA can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compounds may inhibit enzymes involved in critical metabolic pathways unique to pathogens, such as ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death .

- Modulation of Immune Responses : AMIA derivatives can influence immune cell proliferation and cytokine production, suggesting potential applications in immunotherapy. They have been shown to enhance or suppress immune responses depending on their structure and substitution patterns .

- Pro-apoptotic Effects : In cancer cells, AMIA derivatives can induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death .

Anticancer Activity

A study focused on the synthesis of various AMIA derivatives demonstrated that certain compounds exhibited potent anti-proliferative effects against A549 cells. For example, one derivative showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, indicating a pro-apoptotic effect .

Anti-inflammatory Effects

In another investigation, a specific AMIA derivative was tested for its ability to inhibit TNF-α production in LPS-stimulated human blood cultures. Results showed a dose-dependent decrease in TNF-α levels, with significant inhibition observed at concentrations as low as 1 µM, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Properties

A series of AMIA derivatives were evaluated for their antimicrobial activity against biofilm-forming pathogens. The compound designated PUB14 demonstrated a MIC of 16 µg/mL against Candida albicans and effectively reduced biofilm formation by over 55%, suggesting its utility in treating biofilm-associated infections .

Data Tables

Propriétés

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZBKZVKOBKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361426 | |

| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84661-50-7 | |

| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.